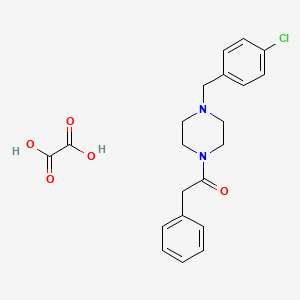![molecular formula C18H18Cl2O5 B4922678 4-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B4922678.png)
4-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde, also known as DEAB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DEAB is a selective inhibitor of aldehyde dehydrogenase (ALDH), an enzyme that plays a critical role in the metabolism of many endogenous and exogenous compounds.
Mécanisme D'action
4-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde selectively inhibits ALDH by binding to the active site of the enzyme and preventing the conversion of aldehydes to carboxylic acids. This leads to an accumulation of toxic aldehydes, which can cause cellular damage and apoptosis. The mechanism of action of this compound has been well characterized through biochemical and structural studies.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit tumor growth and induce apoptosis by targeting cancer stem cells. In stem cells, this compound has been shown to induce differentiation by inhibiting the ALDH-dependent retinoic acid signaling pathway. Additionally, this compound has been shown to modulate drug metabolism by inhibiting the ALDH-dependent metabolism of drugs such as cyclophosphamide.
Avantages Et Limitations Des Expériences En Laboratoire
4-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde has several advantages for lab experiments. It is a selective inhibitor of ALDH, which allows for the specific targeting of this enzyme in various cellular processes. This compound has also been well characterized, and its mechanism of action is well understood. However, this compound has some limitations, including its potential toxicity and off-target effects. Careful dose-response studies and appropriate controls should be used to minimize these effects.
Orientations Futures
For research on 4-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde include cancer therapeutics, tissue engineering, regenerative medicine, and drug discovery.
Méthodes De Synthèse
4-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde can be synthesized through a multi-step process involving the reaction of 3-methoxybenzaldehyde with 2,4-dichlorophenol and ethylene glycol. The resulting intermediate is then reacted with sodium hydroxide to produce this compound. The overall synthesis method of this compound has been well established and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
4-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde has been widely used in scientific research due to its ability to selectively inhibit ALDH. ALDH plays a critical role in many physiological and pathological processes, including cancer, stem cell differentiation, and drug metabolism. This compound has been used as a tool to investigate the role of ALDH in these processes and to identify potential therapeutic targets.
Propriétés
IUPAC Name |
4-[2-[2-(2,4-dichlorophenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2O5/c1-22-18-10-13(12-21)2-4-17(18)25-9-7-23-6-8-24-16-5-3-14(19)11-15(16)20/h2-5,10-12H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLWNYIHMVBLSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCOCCOC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-oxo-2-phenylethyl)-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyridinium bromide](/img/structure/B4922599.png)


![N-[2-(1-piperidinyl)ethyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B4922651.png)
![2-[2-(3-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene](/img/structure/B4922656.png)
![3-(4-chlorophenyl)-2-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4922662.png)
![N-[2-(acetylamino)phenyl]-2,6-dimethoxybenzamide](/img/structure/B4922669.png)
![N'-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2,4-dimethoxybenzenesulfonohydrazide](/img/structure/B4922672.png)

![1'-[(2E)-4-methyl-2-penten-1-yl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4922685.png)

![3-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B4922709.png)


